molecular formula C15H18N2O2 B13753765 1-(4-isopropylbenzyl)-4-methoxypyrimidin-2(1H)-one CAS No. 1184919-19-4

1-(4-isopropylbenzyl)-4-methoxypyrimidin-2(1H)-one

Cat. No.: B13753765
CAS No.: 1184919-19-4
M. Wt: 258.32 g/mol
InChI Key: KLFXXQLIYZYHLE-UHFFFAOYSA-N
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Description

1-(4-isopropylbenzyl)-4-methoxypyrimidin-2(1H)-one is a chemical compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a pyrimidine ring substituted with a 4-isopropylbenzyl group and a methoxy group

Preparation Methods

The synthesis of 1-(4-isopropylbenzyl)-4-methoxypyrimidin-2(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 4-isopropylbenzylamine with 4-methoxypyrimidine-2(1H)-one under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and may involve the use of a catalyst to facilitate the reaction. Industrial production methods may involve the optimization of reaction conditions to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

1-(4-isopropylbenzyl)-4-methoxypyrimidin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reaction typically leads to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions result in the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrimidine ring or the benzyl group are replaced with other groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-isopropylbenzyl)-4-methoxypyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

1-(4-isopropylbenzyl)-4-methoxypyrimidin-2(1H)-one can be compared with other similar compounds, such as:

    4-isopropylbenzyl alcohol: This compound shares the 4-isopropylbenzyl group but lacks the pyrimidine ring.

    4-methoxypyrimidine: This compound contains the pyrimidine ring with a methoxy group but lacks the 4-isopropylbenzyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

1184919-19-4

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

4-methoxy-1-[(4-propan-2-ylphenyl)methyl]pyrimidin-2-one

InChI

InChI=1S/C15H18N2O2/c1-11(2)13-6-4-12(5-7-13)10-17-9-8-14(19-3)16-15(17)18/h4-9,11H,10H2,1-3H3

InChI Key

KLFXXQLIYZYHLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2C=CC(=NC2=O)OC

Origin of Product

United States

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